molecular formula C7H4BF4NO4 B8231327 [4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid

[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B8231327
M. Wt: 252.92 g/mol
InChI Key: ROGNMKGVHOSEFU-UHFFFAOYSA-N
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Description

[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group, a fluorine atom, a nitro group, and a trifluoromethyl group attached to a phenyl ring. These functional groups confer unique chemical properties, making it a valuable reagent in various chemical transformations .

Preparation Methods

The synthesis of [4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid typically involves the hydroboration of corresponding aryl halides or trifluoromethyl-substituted aromatic compounds. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out under mild conditions with a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Chemical Reactions Analysis

[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including:

Mechanism of Action

Properties

IUPAC Name

[4-fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4NO4/c9-6-4(7(10,11)12)1-3(8(14)15)2-5(6)13(16)17/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGNMKGVHOSEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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